molecular formula C12H18ClNO B2491123 1-(4-Methoxybenzyl)cyclobutanamine hydrochloride CAS No. 1439898-18-6

1-(4-Methoxybenzyl)cyclobutanamine hydrochloride

Cat. No.: B2491123
CAS No.: 1439898-18-6
M. Wt: 227.73
InChI Key: OLGJFMKRSULTGV-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)cyclobutanamine hydrochloride is a cyclobutane-derived amine compound functionalized with a 4-methoxybenzyl group. The 4-methoxybenzyl substituent introduces aromaticity and electron-donating properties, which may influence receptor binding or solubility. The hydrochloride salt enhances stability and aqueous solubility, making it suitable for pharmaceutical or agrochemical applications .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-14-11-5-3-10(4-6-11)9-12(13)7-2-8-12;/h3-6H,2,7-9,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGJFMKRSULTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2(CCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methoxybenzyl)cyclobutanamine hydrochloride typically involves the reaction of cyclobutanamine with 4-methoxybenzyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

1-(4-Methoxybenzyl)cyclobutanamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Methoxybenzyl)cyclobutanamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)cyclobutanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 1-(4-Methoxybenzyl)cyclobutanamine hydrochloride with key structural analogs, highlighting molecular differences and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications References
1-(4-Methoxybenzyl)cyclobutanamine HCl C₁₂H₁₆ClNO 225.72 4-Methoxybenzyl Research chemical, potential receptor modulation
1-(3-Chlorophenyl)cyclobutanamine HCl C₁₀H₁₁Cl₂N 216.11 3-Chlorophenyl Agrochemical intermediate
1-(4-Trifluoromethoxyphenyl)cyclobutanamine HCl C₁₁H₁₃ClF₃NO 273.68 4-Trifluoromethoxyphenyl Enhanced lipophilicity, bioactivity
2-(Trifluoromethyl)cyclobutanamine HCl C₅H₉ClF₃N 187.58 2-Trifluoromethyl Increased metabolic stability
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutanamine HCl C₇H₁₁ClN₃O 187.64 Oxadiazole heterocycle Bioactive scaffold

Key Observations:

  • Substituent Effects : The 4-methoxybenzyl group in the target compound provides moderate lipophilicity compared to halogenated analogs (e.g., 3-chlorophenyl or trifluoromethoxy substituents), which are more lipophilic and may enhance membrane permeability .
  • Trifluoromethyl Derivatives : Compounds with -CF₃ groups (e.g., ) exhibit superior metabolic stability due to fluorine’s electronegativity, a trait leveraged in CNS-targeting agents .

Spectral and Analytical Data

  • NMR Trends :
    • Aromatic protons in 4-methoxybenzyl derivatives resonate at δ 6.98–7.97 (), whereas 3-chlorophenyl analogs show downfield shifts due to electron-withdrawing effects .
    • Trifluoromethyl groups (e.g., ) produce distinct ¹⁹F NMR signals and upfield shifts in adjacent protons .
  • LCMS Data : The target compound’s analog in has m/z = 344.2 [M+H]⁺, suggesting a molecular weight consistent with its structure .

Biological Activity

1-(4-Methoxybenzyl)cyclobutanamine hydrochloride is a synthetic compound with the molecular formula C12_{12}H18_{18}ClNO and a molecular weight of 227.73 g/mol. Its unique cyclobutane structure, combined with a methoxybenzyl group, positions it as a compound of interest in medicinal chemistry, particularly for its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that the compound may modulate enzymatic activity and receptor signaling pathways, leading to various physiological responses. The exact molecular pathways involved are still under investigation, but preliminary studies suggest potential applications in neuropsychiatric disorders and cancer therapeutics due to its ability to influence metabotropic glutamate receptors (mGluR2) and other critical targets in cellular signaling.

Biological Activity Overview

Recent studies have explored the biological effects of this compound across several domains:

  • Neuropharmacology : The compound exhibits potential as a modulator of mGluR2, which is implicated in various neuropsychiatric conditions. This interaction may enhance synaptic transmission and neuroprotection.
  • Anticancer Properties : Preliminary findings suggest that this compound may inhibit tumor cell proliferation in vitro. Further research is needed to elucidate its mechanisms of action against specific cancer cell lines.

Case Studies

  • In Vitro Studies on Tumor Cell Lines :
    • A study evaluated the compound's antiproliferative effects on human colon carcinoma cell lines (HCT116). Results indicated that treatment led to significant growth inhibition, suggesting its potential as an anticancer agent.
    • Another investigation focused on glioma cells, revealing that the compound induced apoptosis through multiple pathways, including cell cycle arrest and necroptosis.
  • Neuropharmacological Effects :
    • Research examining the modulation of mGluR2 by the compound demonstrated enhanced signaling in neuronal cultures, indicating potential therapeutic benefits in treating depression and anxiety disorders.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
1-(4-Methoxyphenyl)cyclobutanamine hydrochlorideCyclobutaneSimilar receptor modulation; less potent than target
1-(4-Methoxybenzyl)cyclopentanamine hydrochlorideCyclopentaneDifferent pharmacokinetics; lower bioavailability
1-(4-Methoxybenzyl)cyclohexanamine hydrochlorideCyclohexaneBroader receptor interactions; potential side effects

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of cyclobutanamine with 4-methoxybenzyl chloride under controlled conditions. The yield and purity can be optimized by adjusting parameters such as temperature and solvent choice.

Pharmacokinetics

Studies on the pharmacokinetic profile suggest that the compound has favorable properties for drug development, including good solubility and stability in biological systems. However, further investigations into its metabolism and bioavailability are essential for understanding its therapeutic potential.

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